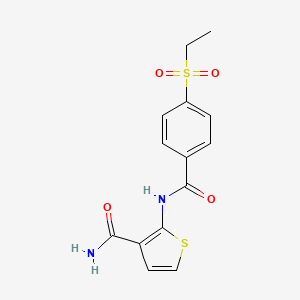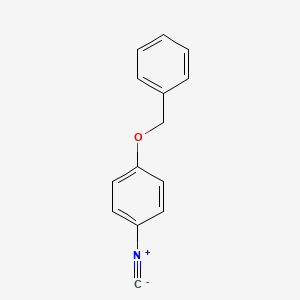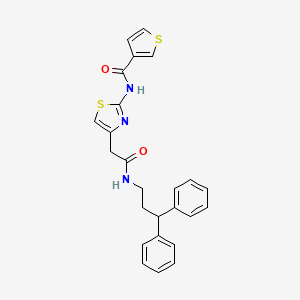![molecular formula C14H14F3N3O2 B2521452 N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide CAS No. 150311-29-8](/img/structure/B2521452.png)
N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide
Overview
Description
N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide is a synthetic organic compound that features a pyrazole ring substituted with a trifluoromethyl group
Mechanism of Action
Target of Action
Similar compounds with trifluoromethyl groups have been reported to play an important role in pharmaceuticals and agrochemicals .
Mode of Action
It’s known that trifluoromethylation can occur via carbon-centered radical intermediates . This suggests that the compound might interact with its targets through a radical mechanism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide typically involves the following steps:
Formation of the pyrazole ring:
N-methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acylation: The final step involves the acylation of the N-methylated pyrazole with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide: Similar in structure but with different substituents on the pyrazole ring.
Trifluoromethyl-substituted pyrazoles: Compounds with similar trifluoromethyl groups but different acylation patterns.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl-substituted pyrazole ring and a phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methyl-2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-19(10-6-4-3-5-7-10)12(21)9-22-13-8-11(14(15,16)17)18-20(13)2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSZJJDZIFUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)OCC(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326630 | |
| Record name | N-methyl-2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
150311-29-8 | |
| Record name | N-methyl-2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile](/img/structure/B2521373.png)





![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)

![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)
![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)



